2-[6-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PYRIDIN-2-YL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID
Overview
Description
2-[6-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PYRIDIN-2-YL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID is a complex organic compound featuring multiple isoindole and pyridine moieties
Preparation Methods
The synthesis of 2-[6-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PYRIDIN-2-YL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Cyclization: Cyclization reactions are used in its synthesis, as mentioned earlier.
Common reagents and conditions used in these reactions include AIBN, hypophosphorous acid, and triethylamine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[6-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PYRIDIN-2-YL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The isoindole and pyridine moieties allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other isoindole and pyridine derivatives. For example:
1H-Isoindole-5-carboxylic acid: Shares the isoindole moiety but lacks the pyridine ring.
2-(1,3-Dioxoisoindoline-2-yl)malonic acid diethyl ester: Contains the isoindole structure but with different functional groups.
Compared to these compounds, 2-[6-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PYRIDIN-2-YL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID is unique due to its combination of isoindole and pyridine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[6-(5-carboxy-1,3-dioxoisoindol-2-yl)pyridin-2-yl]-1,3-dioxoisoindole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H11N3O8/c27-18-12-6-4-10(22(31)32)8-14(12)20(29)25(18)16-2-1-3-17(24-16)26-19(28)13-7-5-11(23(33)34)9-15(13)21(26)30/h1-9H,(H,31,32)(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHQMURYLFBKTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H11N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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